![molecular formula C13H15N3O3S B2617798 N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923185-19-7](/img/structure/B2617798.png)
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The thiazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of thiazol-2-amine with 2-furoyl chloride . The reaction was carried out in THF (Tetrahydrofuran), a common solvent used in organic synthesis . Trimethylamine was added dropwise at room temperature .Molecular Structure Analysis
The molecular and electronic structures of this compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This makes the compound versatile and capable of participating in diverse types of reactions.Physical And Chemical Properties Analysis
The compound is characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Scientific Research Applications
Antiviral Activity
The synthesis of this compound has been explored for its antiviral potential. Specifically, researchers have investigated its activity against the tobacco mosaic virus (TMV) . The derivatives of this compound, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, demonstrated anti-TMV effects. These findings highlight its potential as an antiviral agent.
Antitumor Properties
Imidazole-containing compounds, including thiazoles, have been studied for their antitumor activity. While specific studies on this compound are limited, related analogs have shown promise in inhibiting tumor cell growth . Further research could explore its potential as an anticancer agent.
Antibacterial and Antifungal Effects
Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have exhibited antibacterial and antifungal properties . Although direct evidence for this compound is scarce, its structural similarity suggests that it might possess similar bioactivities. Investigating its effects against bacterial and fungal pathogens could be worthwhile.
Herbicidal Applications
Sulfonamide derivatives have been considered for agricultural applications, including herbicidal properties . While this compound’s herbicidal effects have not been explicitly studied, its structural features warrant further investigation. Researchers could explore its potential as a herbicide to control unwanted plant growth.
Anticonvulsant Activity
Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . Although not directly tested for this compound, its structural resemblance to known anticonvulsants suggests that it might exhibit similar effects. Future studies could evaluate its potential in managing seizures.
Anticancer Potential
Thiazole-containing compounds have been assessed for their anticancer properties . While research specifically on this compound is lacking, its unique structure warrants investigation. Scientists could explore its effects on cancer cell lines to determine its potential as an anticancer agent.
Future Directions
The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is microbial organisms. The compound has been synthesized and investigated for its antimicrobial activity .
Mode of Action
The exact mode of action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that thiazole-ring-bearing compounds can activate or stop various biochemical pathways .
Result of Action
The result of the action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is its antimicrobial activity. The compound has shown good antimicrobial activity against eight tested microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi .
properties
IUPAC Name |
N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(2)14-11(17)6-9-7-20-13(15-9)16-12(18)10-4-3-5-19-10/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJIFPMAPTJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.